![molecular formula C14H13Cl2N5O B2598020 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol CAS No. 890896-34-1](/img/structure/B2598020.png)
3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolo[4,5-e]pyrimidin-4-yl core, which is substituted with a 3,4-dichlorophenyl group at the 1-position and an aminopropan-1-ol group at the 3-position.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have shown inhibitory activity against CDK2/cyclin A2 .科学的研究の応用
- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties . Researchers have explored their potential in combating bacterial infections, making them relevant for drug development.
- Reports suggest that pyrazolines exhibit antifungal activity . Investigating this compound’s efficacy against fungal pathogens could lead to novel antifungal agents.
- Pyrazolines have been investigated for their antiparasitic effects . Exploring their impact on parasites could contribute to the development of new treatments.
- Some pyrazolines, including our compound, possess anti-inflammatory properties . Understanding their mechanisms and potential applications in inflammatory diseases is crucial.
- Oxidative stress plays a role in various diseases. Pyrazolines have shown antioxidant effects . Investigating their ability to counteract free radicals could be valuable.
- Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) has been studied . AchE is essential for normal nerve function, and alterations can affect behavior and survival.
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Anti-Inflammatory Effects
Antioxidant Activity
Neurotoxicity Assessment
作用機序
Target of Action
3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol primarily targets cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs. By inhibiting CDK2, this compound can potentially halt the proliferation of cancer cells .
Mode of Action
This compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates. This inhibition disrupts the kinase activity of CDK2, leading to cell cycle arrest at the G1/S checkpoint. Consequently, this compound effectively impedes the progression of the cell cycle, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several downstream pathways. One significant pathway is the p53 pathway, which is activated in response to DNA damage and stress signals. By inhibiting CDK2, this compound can enhance the p53-mediated transcription of genes involved in cell cycle arrest and apoptosis. This leads to the suppression of tumor growth and induction of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including tumor tissues. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. The excretion of this compound and its metabolites is mainly via the renal route .
Result of Action
The molecular and cellular effects of this compound include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for cell cycle progression, leading to the accumulation of cells in the G1 phase. This results in reduced tumor cell proliferation and increased cell death, contributing to its anticancer efficacy .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions, ensuring its effectiveness in the biological environment. Interactions with other drugs or biomolecules may affect its binding affinity and pharmacokinetics, potentially altering its therapeutic outcomes .
: Source: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.
特性
IUPAC Name |
3-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUFJXFKLCTLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)
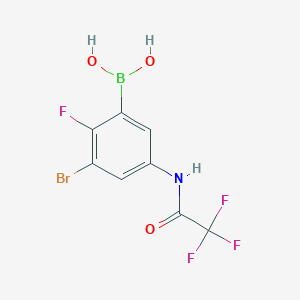
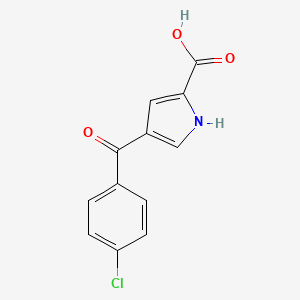
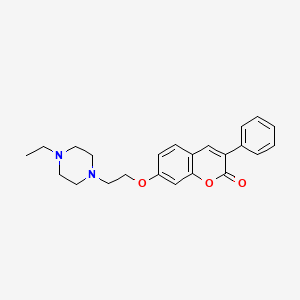
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)
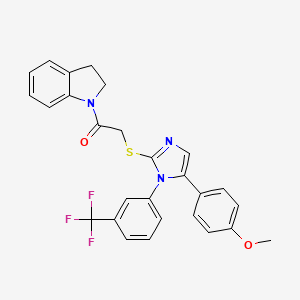
![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)
![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)
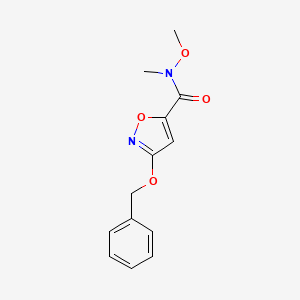
![Tert-butyl (1S,5S)-1-formyl-5-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2597953.png)

![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)